3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxycarbonylphenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-carboxyphenyl)-2-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxycarbonylphenyl)-2-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 2-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
Uniqueness
3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the presence of both methoxycarbonyl and methoxy groups attached to aromatic rings. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds. Its dual functionality allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-methoxy-3-(4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-12(4-3-5-13(14)15(17)18)10-6-8-11(9-7-10)16(19)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIQRMXKGLHGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690714 |
Source
|
Record name | 2-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-48-9 |
Source
|
Record name | 2-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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